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Introduction

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the hygrolide family
of plecomacrolides.[1] Isolated from Streptomyces sp., it is an analogue of bafilomycin and is
recognized as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4][5] V-ATPases are
ATP-dependent proton pumps crucial for the acidification of various intracellular compartments
and the plasma membrane in specialized cells.[3] Their role in numerous physiological and
pathological processes, including cancer and infectious diseases, makes them a compelling
target for drug discovery.[2][4] This document provides a comprehensive technical guide on TS
155-2, summarizing the available data, outlining potential experimental protocols, and
visualizing associated cellular pathways.

Quantitative Data

While TS 155-2 is identified as a V-ATPase inhibitor, specific quantitative data on its direct
inhibitory activity against V-ATPase (e.g., IC50 or Ki values) is not readily available in publicly
accessible literature. However, its biological activity has been quantified in terms of cytotoxicity
and antimicrobial effects.
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Cell
Parameter Value . . Conditions Reference
Line/Organism

Cytotoxicity IC50  72.6 nM HelLa 48 hours [3][6]

Minimum
Inhibitor Staphylococcus

y _ 4uM pny i (]
Concentration aureus USA300

(MIC)

Minimum

Inhibitory ) .
8 uM Bacillus subitilis

[1]

Concentration
(MIC)

Minimum

Bactericidal ) -
16 uM Bacillus subtilis

[1]

Concentration
(MBC)

Mechanism of Action

As a bafilomycin analogue, TS 155-2 is presumed to inhibit V-ATPase function. Bafilomycins
are well-characterized, potent, and specific inhibitors of V-ATPase.[1] They are understood to
bind to the c-subunit of the VO domain of the V-ATPase, obstructing the proton translocation
channel and thereby inhibiting the pump's activity. This leads to a disruption of the proton
gradient across cellular membranes.

The observed antimicrobial activity of TS 155-2 against Bacillus subtilis includes the
perturbation and depolarization of the cell membrane, which is likely a downstream effect of V-
ATPase inhibition.[1]

Signaling Pathways Associated with V-ATPase
Inhibition
V-ATPase activity is integral to the function of several key signaling pathways. While direct

studies on the impact of TS 155-2 on these pathways are not yet published, inhibiting V-
ATPase with compounds like bafilomycin is known to modulate pathways such as:
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« MTORC1 Signaling: V-ATPase is essential for the activation of mMTORC1 on the lysosomal
surface in response to amino acids. Inhibition of V-ATPase prevents the recruitment and
activation of mTORC1.

» Notch Signaling: The maturation and cleavage of the Notch receptor, critical steps in the

activation of Notch signaling, occur in acidic compartments and can be disrupted by V-

ATPase inhibition.

o Wnt/(B-catenin Signaling: V-ATPase-mediated endosomal acidification is required for the

activity of the Wnt co-receptor LRP6.

o TGF-B Signaling: The activation of TGF-3 receptors within endosomes is pH-dependent and

can be affected by V-ATPase inhibitors.

Below is a generalized diagram of signaling pathways influenced by V-ATPase activity.
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Caption: Generalized signaling pathways influenced by V-ATPase inhibition.
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Experimental Protocols

Detailed experimental protocols for the use of TS 155-2 are not extensively published.
However, based on its known activities and its relation to bafilomycin, the following
methodologies are proposed.

V-ATPase Inhibition Assay (Hypothetical)

This protocol is based on standard assays for V-ATPase inhibitors like bafilomycin.

« |solation of V-ATPase-enriched membranes: Isolate lysosomes or other vesicles rich in V-
ATPase from a relevant cell line or tissue.

e ATP Hydrolysis Assay:

[¢]

Incubate the membrane fraction with varying concentrations of TS 155-2.

[¢]

Initiate the reaction by adding ATP.

[e]

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi),
for example, using a malachite green-based colorimetric assay.

[e]

The IC50 value can be determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Cell Viability/Cytotoxicity Assay

This protocol is based on the reported cytotoxicity data for TS 155-2.
e Cell Culture: Seed HelLa cells in 96-well plates and allow them to adhere overnight.

o Treatment: Treat the cells with a serial dilution of TS 155-2 (e.g., from 1 nM to 10 uM) for 48
hours.

 Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-
based assay to determine the percentage of viable cells relative to a vehicle-treated control.

o Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a suitable
model.
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Caption: Experimental workflow for determining the cytotoxicity of TS 155-2.

Antimicrobial Susceptibility Testing

This protocol is based on the published study on JBIR-100.[1]

o Bacterial Culture: Grow S. aureus or B. subtilis in appropriate broth medium.
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e Broth Microdilution:
o Prepare a two-fold serial dilution of TS 155-2 in a 96-well plate containing broth.
o Inoculate each well with a standardized bacterial suspension.
o Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

o MIC Determination: The MIC is the lowest concentration of TS 155-2 that completely inhibits
visible bacterial growth.

o MBC Determination:
o Subculture aliquots from wells with no visible growth onto agar plates.
o Incubate the plates.

o The MBC is the lowest concentration that results in a significant reduction (e.g., 299.9%)
in bacterial viability.

Conclusion

TS 155-2 is a promising V-ATPase inhibitor with demonstrated cytotoxic and antimicrobial
activities. While specific data on its direct interaction with V-ATPase is currently limited, its
analogy to bafilomycin provides a strong foundation for its mechanism of action and potential
applications. Further research is warranted to fully characterize its inhibitory profile against V-
ATPase and to explore its therapeutic potential in diseases where V-ATPase plays a critical
role. The experimental frameworks provided here offer a starting point for researchers to further
investigate the biological activities of this novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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